Tert-butyl 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methylpiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methylpiperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a tert-butyl group, a methoxy-oxoethyl group, and a phenylmethyl group. It is used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
The synthesis of tert-butyl 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methylpiperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperazine, tert-butyl chloroformate, and 4-(2-methoxy-2-oxoethyl)benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction mixture is typically stirred at room temperature or under reflux conditions.
Industrial Production: In industrial settings, the synthesis may be scaled up using large reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Tert-butyl 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various substituted derivatives. Common reagents used in these reactions include alkyl halides, acyl chlorides, and amines.
Scientific Research Applications
Tert-butyl 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methylpiperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the context of drug discovery and development.
Medicine: It serves as an intermediate in the synthesis of various therapeutic agents, including anticancer, antiviral, and antibacterial drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism of action depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Tert-butyl 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of a methoxy group, leading to different chemical and biological properties.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: The presence of a hydrazino group in this compound results in distinct reactivity and applications.
Tert-butyl 4-[(2-methoxy-2-oxoethyl)(methyl)amino]piperidine-1-carboxylate: This compound has a piperidine ring instead of a piperazine ring, leading to different structural and functional characteristics.
Properties
IUPAC Name |
tert-butyl 4-[[4-(2-methoxy-2-oxoethyl)phenyl]methyl]-2-methylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-15-13-21(10-11-22(15)19(24)26-20(2,3)4)14-17-8-6-16(7-9-17)12-18(23)25-5/h6-9,15H,10-14H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFHTWEIGXOXAAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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